Home > Products > Screening Compounds P47485 > Bromo-dragonfly, (+)-
Bromo-dragonfly, (+)- - 732237-33-1

Bromo-dragonfly, (+)-

Catalog Number: EVT-15329580
CAS Number: 732237-33-1
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Bromo-Dragonfly involves several complex steps, typically starting from hydroquinone. The initial phase includes dialkylation with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to form the tetrahydrobenzodifuran structure. The synthesis then proceeds through formylation and condensation reactions to yield the final product .

The synthesis can be summarized as follows:

  1. Preparation of the Tetrahydrobenzodifuran Ring: Hydroquinone undergoes dialkylation.
  2. Formation of Nitropropene Derivative: Condensation with nitroethane under ammonium acetate catalysis.
  3. Reduction to Amine Intermediate: Using lithium aluminium hydride.
  4. Protection and Bromination: The amine is protected before undergoing para-bromination.
  5. Deprotection and Finalization: Removal of protective groups yields Bromo-Dragonfly.

The synthesis requires controlled conditions such as temperature maintenance and drop-wise additions, which are critical for achieving high yields and purity .

Molecular Structure Analysis

Bromo-Dragonfly has a molecular formula of C13H12BrNO2C_{13}H_{12}BrNO_{2} and a molecular mass of approximately 294.14 g/mol. The structure features two fused furanyl rings and an amine side chain, resembling a dragonfly in appearance, which inspired its name. The compound has a melting point where it decomposes at 240 °C when in hydrochloride form .

Structural Data

PropertyValue
Chemical FormulaC13H12BrNO2C_{13}H_{12}BrNO_{2}
Molecular Mass294.14 g/mol
Melting PointDecomposes at 240 °C
SMILESNC@HCC1=C(OC=C2)C2= C(Br)C3=C1C=CO3
Chemical Reactions Analysis

Bromo-Dragonfly participates in various chemical reactions primarily due to its functional groups:

  1. Agonistic Activity: It acts as a full agonist at the 5-HT2A serotonin receptor, leading to its psychoactive effects.
  2. Metabolic Pathways: As a monoamine oxidase A inhibitor, it affects serotonin metabolism, enhancing its hallucinogenic properties.
  3. Potential Toxicity Reactions: Bromo-Dragonfly can cause severe vasoconstriction due to its action on alpha-1 adrenergic receptors, leading to significant health risks .
Mechanism of Action

Bromo-Dragonfly's psychoactive effects are primarily mediated through its agonistic action at serotonin receptors:

  • 5-HT2A Receptor Activation: It binds with high affinity (K_i = 0.04 nM), leading to hallucinogenic effects similar to those produced by LSD.
  • Influence on Intracellular Signaling: Although it activates the receptor effectively, user reports suggest that the intensity of effects may be milder compared to traditional hallucinogens like LSD, possibly due to less effective activation of downstream signaling pathways .
Physical and Chemical Properties Analysis

Bromo-Dragonfly exhibits several notable physical and chemical properties:

  • Appearance: Typically found in powder or liquid form; also available on blotters similar to LSD.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Sensitive to light and air; should be stored in airtight containers away from light sources.

Relevant Data

PropertyValue
SolubilityOrganic solvents
StabilitySensitive to air/light
Applications

Bromo-Dragonfly has been primarily studied for its pharmacological properties related to serotonin receptor activity:

  1. Research Tool: Used in studies investigating serotonin receptor functions and their role in mood disorders.
  2. Psychoactive Substance: Although not widely accepted for medical use due to safety concerns, it remains a subject of interest in psychopharmacology research.

Despite its potential applications in scientific research, Bromo-Dragonfly poses significant health risks due to its potency and potential for severe adverse reactions .

Historical Development and Structural Evolution

Discovery and Initial Synthesis at Purdue University (1990s)

The pioneering work on Bromo-DragonFLY (1-(8-bromobenzo[1,2-b:4,5-b′]difuran-4-yl)-2-aminopropane) began in David E. Nichols' laboratory at Purdue University. Initial synthesis in 1998 aimed to explore structure-activity relationships of rigid phenethylamine derivatives at serotonin receptors. The synthesis started from hydroquinone, which underwent dialkylation with 1-bromo-2-chloroethane, bromination, and cyclization using n-butyllithium to form the benzodifuran core. Subsequent steps included formylation, nitropropene condensation, and lithium aluminum hydride reduction to yield the racemic amine precursor. Final aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) produced Bromo-DragonFLY [1] [2]. This design replaced flexible methoxy groups of phenethylamines like DOB with a planar, aromatic benzodifuran system to probe conformational preferences at 5-HT receptors [3].

Structural Analogues in the Benzodifuran and Phenethylamine Families

Bromo-DragonFLY belongs to two structural families: the benzodifurans ("DragonFLY") and the phenethylamines. Its core structure differentiates it from:

  • 2C-B-FLY: Features a tetrahydrobenzodifuran ring and lacks the α-methyl group.
  • DOB: A non-rigid amphetamine with dimethoxy substituents.
  • LSD: An ergoline alkaloid with complex ring structure [1] [3].

Table 1: Structural and Potency Comparison of Bromo-DragonFLY Analogues

CompoundCore Structureα-Methyl GroupED₅₀ (HTR in mice, μmol/kg)
Bromo-DragonFLYAromatic benzodifuranYes0.20
2C-B-FLYSaturated benzodifuranNo1.79
DOBDimethoxybenzeneYes0.75
2C-BDimethoxybenzeneNo2.43

Data derived from rodent head-twitch response (HTR) studies [3].

Incorporating the benzodifuran system and α-methyl group synergistically enhanced 5-HT₂ₐ binding. The aromatic benzodifuran enforced planarity, while the α-methyl group optimized steric interactions with the receptor’s hydrophobic pocket [3] [4].

Role of David E. Nichols’ Enantiospecific Synthesis (2001)

In 2001, Nichols resolved racemic Bromo-DragonFLY via enantiospecific synthesis. The key steps included:

  • Friedel-Crafts acylation of D-alanine-derived chiral auxiliary with 2,3,6,7-tetrahydrobenzodifuran.
  • Reduction of the β-keto intermediate with triethylsilane/trifluoroacetic acid.
  • Para-bromination and DDQ-mediated aromatization.
  • Deprotection to yield (R)-(-)-Bromo-DragonFLY [1] [2].

This synthesis confirmed the R-enantiomer as the eutomer, exhibiting 7-fold higher 5-HT₂ₐ affinity (Kᵢ = 0.04 nM) than the S-form. The R-configuration aligned with the stereochemical preference of 5-HT₂ₐ for (R)-phenethylamines, facilitating optimal hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 [2] [4].

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Bromo-DragonFLY Enantiomers

Receptor(R)-(-)-Bromo-DragonFLY(S)-(+)-Bromo-DragonFLY
5-HT₂ₐ0.040.28
5-HT₂c0.020.14
5-HT₂в0.191.3

Source: Radioligand binding studies in cloned receptors [1] [2].

Emergence as a Novel Psychoactive Substance (NPS) in the Early 2000s

Bromo-DragonFLY appeared in European recreational markets around 2005–2006, often misrepresented as "synthetic LSD" on blotter paper or in liquids [1] [4]. Key milestones in its NPS emergence include:

  • 2006: First detection in the EU Early Warning System after seizures in Denmark and Sweden.
  • 2007: Added to Sweden’s controlled substances list (SFS 2007:600) following hospitalizations.
  • 2009: Implicated in fatalities in Norway and the UK due to confusion with 2C-B-FLY [1] [2].

Its extreme potency (300× mescaline; human active dose: 0.2–0.8 mg) and prolonged duration (>24 hr) made it attractive for illicit use. However, inconsistent labeling and presence of synthesis impurities (e.g., brominated byproducts) in street samples amplified overdose risks [2] [4]. By 2016, it was controlled in Canada, Australia, and parts of the EU under analog legislation targeting phenethylamine derivatives [1].

Comprehensive List of Compounds Mentioned

  • Bromo-DragonFLY (1-(8-bromobenzo[1,2-b:4,5-b′]difuran-4-yl)-2-aminopropane)
  • 2C-B-FLY (8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-ethanamine)
  • DOB (2,5-dimethoxy-4-bromoamphetamine)
  • 2C-B (4-bromo-2,5-dimethoxyphenethylamine)
  • LSD (Lysergic acid diethylamide)
  • Mescaline (3,4,5-trimethoxyphenethylamine)
  • DOB-FLY (Enantiospecific benzodifuran amphetamine analogue)
  • 2C-I-FLY (2,5-dimethoxy-4-iodophenethylamine benzodifuran analogue)
  • 2C-E-FLY (2,5-dimethoxy-4-ethylphenethylamine benzodifuran analogue)

Properties

CAS Number

732237-33-1

Product Name

Bromo-dragonfly, (+)-

IUPAC Name

(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1

InChI Key

GIKPTWKWYXCBEC-ZETCQYMHSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Isomeric SMILES

C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.